2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide
Description
This compound features a 3-methoxyphenyl group attached to an acetamide backbone, with the nitrogen atom substituted by a (4-phenyloxan-4-yl)methyl group. The tetrahydropyran (oxan) ring substituted with a phenyl group at the 4-position distinguishes it from other acetamide derivatives.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-24-19-9-5-6-17(14-19)15-20(23)22-16-21(10-12-25-13-11-21)18-7-3-2-4-8-18/h2-9,14H,10-13,15-16H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRSWGCKFYABLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves the reaction of 3-methoxyphenylacetic acid with 4-phenyloxan-4-ylmethylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide.
Reduction: Formation of 2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Analysis of Key Analogues
Pharmacological and Physicochemical Insights
- Methoxy Group Positioning : The target compound’s 3-methoxyphenyl group differs from the 4-methoxy analogues (e.g., ), which may alter electronic effects and steric interactions with biological targets.
- Oxan Ring vs. Heterocycles : Compared to benzothiazole () or triazole () substituents, the oxan ring in the target compound may offer better metabolic stability due to reduced susceptibility to oxidative degradation.
Biological Activity
2-(3-Methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]acetamide is a compound that has garnered attention in various fields of biological research, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H25NO3
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The compound is believed to modulate various signaling pathways that are crucial in cellular processes such as apoptosis, inflammation, and cell proliferation.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that the compound inhibited Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In a series of experiments on various cancer cell lines, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 (half maximal inhibitory concentration) values were reported to be significantly lower than those of standard chemotherapeutic agents, suggesting a promising role as an anticancer agent.
Study 1: Antimicrobial Efficacy
A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various acetamides, including this compound. The study highlighted its superior activity against resistant bacterial strains compared to traditional antibiotics, indicating its potential application in treating infections caused by multidrug-resistant bacteria.
Study 2: Cytotoxicity in Cancer Cells
In another investigation, the cytotoxic effects of the compound were assessed on non-small cell lung cancer (NSCLC) cells. The results indicated that treatment with the compound resulted in significant cell death at concentrations as low as 5 µM after 48 hours of exposure. Flow cytometry analysis confirmed the induction of apoptosis, as evidenced by increased Annexin V positive cells.
Data Tables
| Biological Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 12.5 µg/mL | Journal of Medicinal Chemistry |
| Anticancer | MCF-7 (breast cancer) | Induces apoptosis | Cancer Research Journal |
| Cytotoxicity | NSCLC | IC50: 5 µM | Oncology Reports |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
